3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-14-9-10-15(2)17(11-14)13-28-22(31)20-21(26(4)24(28)32)25-23-27(20)12-16(3)29(23)18-7-5-6-8-19(18)30/h5-12,30H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORVVMBAFRMCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC=C5O)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , identified by its CAS number 941924-27-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 429.5 g/mol
- Structure : The compound features a complex imidazo[2,1-f]purine core with various substituents that contribute to its biological activity.
Antidepressant Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit significant antidepressant effects. For instance, a related compound demonstrated notable affinity for serotonin receptors (5-HT and 5-HT) and acted as a phosphodiesterase (PDE) inhibitor. These properties suggest that the compound may modulate serotonergic pathways involved in mood regulation .
Antianxiety Effects
In vivo studies have shown that similar compounds can evoke antianxiety effects greater than those of established anxiolytics like diazepam. The mechanism appears to involve modulation of serotonin receptors and inhibition of phosphodiesterases, which are crucial for neurotransmitter signaling .
The biological activity of the compound is hypothesized to stem from its ability to interact with multiple targets:
- Serotonin Receptors : Binding to 5-HT receptors can enhance mood and reduce anxiety.
- Phosphodiesterase Inhibition : Inhibiting PDE enzymes may increase levels of cyclic AMP (cAMP), enhancing neurotransmission and promoting neuroplasticity.
Case Studies
Several case studies highlight the potential applications of compounds within the imidazo[2,1-f]purine class:
- Antidepressant Efficacy :
- Anxiolytic Properties :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 941924-27-2 |
| Potential Activities | Antidepressant, Anxiolytic |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures (60–80°C) may accelerate cyclization but risk side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol or dichloromethane may improve regioselectivity .
- Catalysts : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd/C) for coupling reactions.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Analytical Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
| Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile | +15% |
| Catalyst | Pd/C (5 mol%) | +20% |
| Reaction Time | 12 hours | +10% |
Q. What analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies substituent integration (e.g., dimethylbenzyl protons at δ 2.2–2.4 ppm; hydroxyl proton at δ 9.8 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 462.2025).
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) assesses purity (>95%) .
Q. How can initial biological activity be assessed for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., PKA, PKC) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Receptor Binding : Radioligand displacement assays (e.g., adenosine receptors) to evaluate affinity (Kᵢ values) .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for imidazo-purine derivatives?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., PDE4B). Compare with experimental IC₅₀ values to validate hypotheses .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinase domains) to resolve steric/electronic effects of substituents .
- Free Energy Perturbation (FEP) : Quantify substituent contributions to binding affinity (e.g., methyl vs. hydroxypropyl groups) .
Q. What strategies improve metabolic stability without compromising bioactivity?
- Methodological Answer :
- Substituent Modification : Replace metabolically labile groups (e.g., 2-hydroxyphenyl → fluorophenyl) to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce ester or phosphate moieties at the 3-hydroxypropyl position for controlled release .
- In Vitro Models : Use liver microsomes or hepatocytes to measure half-life (t₁/₂). Optimize logP (2.5–3.5) via ClogP calculations to balance solubility and membrane permeability .
Q. How can selectivity for specific enzyme isoforms be enhanced?
- Methodological Answer :
- Substituent Tuning : Introduce bulky groups (e.g., 2,5-dimethylbenzyl) to exploit hydrophobic pockets in target enzymes (e.g., PDE4B vs. PDE4D) .
- Kinetic Studies : Measure kcat/Km ratios under varying substrate concentrations to identify isoform-specific inhibition .
- Alanine Scanning Mutagenesis : Identify critical residues in enzyme active sites for targeted interactions .
Q. What experimental designs are effective for studying synergistic effects in combination therapies?
- Methodological Answer :
- High-Throughput Screening : Test the compound alongside FDA-approved drugs (e.g., cisplatin, paclitaxel) using combinatorial matrices (e.g., 6×6 concentration grids) .
- Synergy Scoring : Calculate Combination Index (CI) via Chou-Talalay method (CI < 1 indicates synergy) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map synergistic signaling nodes (e.g., PI3K/AKT and MAPK pathways) .
Q. How can computational tools accelerate reaction design and mechanistic studies?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (Gaussian 16) to simulate transition states and identify rate-limiting steps .
- Machine Learning : Train models on existing imidazo-purine synthesis data to predict optimal conditions (solvent, catalyst) for new derivatives .
- ICReDD Framework : Integrate computational predictions with robotic synthesis platforms for rapid iteration (e.g., 10× faster optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
